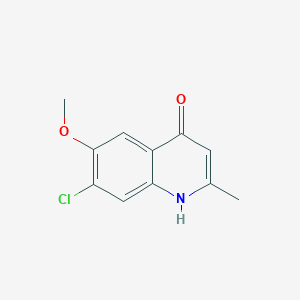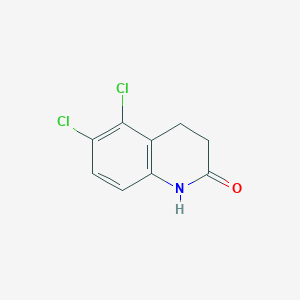
3-Amino-5-chloro-1-phenylpyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-chloro-1-phenylpyrazin-2(1H)-one is a heterocyclic compound that contains a pyrazine ring substituted with amino, chloro, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-chloro-1-phenylpyrazin-2(1H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction between 3-amino-5-chloropyrazine-2-carboxylic acid and phenylhydrazine in the presence of a dehydrating agent such as phosphorus oxychloride can yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-chloro-1-phenylpyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or sodium alkoxide.
Major Products
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives where the chloro group is replaced by an amino group.
Substitution: Hydroxy or alkoxy derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-5-chloro-1-phenylpyrazin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Amino-5-chloro-1-phenylpyrazin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino, chloro, and phenyl groups allows for diverse interactions with molecular targets, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-chloropyrazine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a phenyl group.
5-Chloro-1-phenylpyrazin-2(1H)-one: Lacks the amino group.
3-Amino-1-phenylpyrazin-2(1H)-one: Lacks the chloro group.
Uniqueness
3-Amino-5-chloro-1-phenylpyrazin-2(1H)-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both amino and chloro groups on the pyrazine ring allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C10H8ClN3O |
|---|---|
Molecular Weight |
221.64 g/mol |
IUPAC Name |
3-amino-5-chloro-1-phenylpyrazin-2-one |
InChI |
InChI=1S/C10H8ClN3O/c11-8-6-14(10(15)9(12)13-8)7-4-2-1-3-5-7/h1-6H,(H2,12,13) |
InChI Key |
DMOVLBFEKODGNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=C(C2=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9H-Purin-6-amine, 9-[2-(2-propenyloxy)ethyl]-](/img/structure/B11885575.png)








![(5'-Methyl-[2,2'-bithiophen]-5-yl)boronic acid](/img/structure/B11885633.png)



![8-Amino-1-methyl-1-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B11885652.png)
